A Technical Guide to the Solubility Profile of 4-Chloro-1-methyl-1H-pyrazol-5-amine
A Technical Guide to the Solubility Profile of 4-Chloro-1-methyl-1H-pyrazol-5-amine
Abstract
4-Chloro-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole, a heterocyclic amine of interest in medicinal chemistry and synthetic organic chemistry. A thorough understanding of its solubility is critical for its application in drug discovery, process development, and formulation. This guide provides a comprehensive overview of the predicted physicochemical properties of 4-Chloro-1-methyl-1H-pyrazol-5-amine and outlines a detailed experimental protocol for the systematic determination of its solubility in a range of relevant aqueous and organic solvents. While extensive experimental solubility data for this specific molecule is not widely published, this document synthesizes available data on related pyrazole derivatives and established methodologies to provide a robust framework for its characterization.
Introduction: The Importance of Solubility in Chemical Development
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter. In the context of drug development, poor aqueous solubility can lead to low bioavailability and erratic absorption, hindering the development of promising therapeutic candidates. For synthetic chemists, solubility dictates the choice of reaction media, purification methods (such as crystallization and chromatography), and product formulation.
Substituted pyrazoles are a well-established class of compounds with a broad spectrum of biological activities.[1][2][3] The solubility of these compounds can vary significantly based on the nature and position of their substituents. This guide focuses on 4-Chloro-1-methyl-1H-pyrazol-5-amine, providing a predictive analysis of its solubility based on its structural features and a practical guide to its experimental determination.
Physicochemical Profile of 4-Chloro-1-methyl-1H-pyrazol-5-amine
While experimental data is limited, computational models provide valuable insights into the physicochemical properties of 4-Chloro-1-methyl-1H-pyrazol-5-amine, which in turn govern its solubility.
| Property | Value | Source | Implication for Solubility |
| Molecular Formula | C₄H₆ClN₃ | ChemScene[4] | Low molecular weight generally favors solubility. |
| Molecular Weight | 131.56 g/mol | ChemScene[4] | |
| logP (Octanol-Water Partition Coefficient) | 0.6557 | ChemScene[4] | A positive logP suggests a slight preference for lipophilic (non-polar) environments over aqueous solutions, but the value is low enough to expect some degree of water solubility. |
| Topological Polar Surface Area (TPSA) | 43.84 Ų | ChemScene[4] | This value suggests good potential for membrane permeability. The polar surface area, arising from the amine and pyrazole nitrogens, will contribute to solubility in polar solvents. |
| Hydrogen Bond Donors | 1 | ChemScene[4] | The primary amine group can donate a hydrogen bond, which is favorable for solubility in protic solvents like water and alcohols. |
| Hydrogen Bond Acceptors | 3 | ChemScene[4] | The nitrogen atoms in the pyrazole ring and the amine group can accept hydrogen bonds, enhancing solubility in protic solvents. |
Based on this profile, 4-Chloro-1-methyl-1H-pyrazol-5-amine is predicted to be a semi-polar compound.[5] Its structure incorporates both a hydrophobic methyl group and a chloro substituent, alongside a polar amine and a pyrazole core. This duality suggests that it will exhibit solubility in a range of solvents of varying polarities. The amine group also provides a basic center, implying that its aqueous solubility will be pH-dependent, with higher solubility expected at lower pH due to the formation of a more soluble salt.
Proposed Experimental Protocol for Solubility Determination
The following section details a robust, step-by-step methodology for determining the thermodynamic solubility of 4-Chloro-1-methyl-1H-pyrazol-5-amine. This protocol is designed to be self-validating and is based on standard practices in the pharmaceutical and chemical industries.
Materials and Equipment
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4-Chloro-1-methyl-1H-pyrazol-5-amine (purity ≥98%)
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A range of analytical grade solvents (e.g., Water, pH buffers, Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Ethyl Acetate)
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Analytical balance
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Vortex mixer
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Thermostatic shaker/incubator
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE or PVDF)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
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Calibrated pipettes and glassware
Experimental Workflow: Shake-Flask Method
The shake-flask method (as described by Higuchi and Connors) is the gold standard for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Measurement.
Step-by-Step Protocol:
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Preparation of Stock Solutions for Calibration:
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Prepare a concentrated stock solution of 4-Chloro-1-methyl-1H-pyrazol-5-amine in a solvent in which it is freely soluble (e.g., Methanol or Acetonitrile).
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From this stock, prepare a series of calibration standards by serial dilution to cover the expected concentration range.
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-
Solubility Measurement:
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Add an excess of solid 4-Chloro-1-methyl-1H-pyrazol-5-amine to a series of vials (e.g., 2-5 mg, ensuring solid remains after equilibration).
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Add a precise volume (e.g., 1 mL) of the desired solvent to each vial.
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Seal the vials and place them in a thermostatic shaker set to a constant temperature (typically 25 °C).
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Agitate the samples for a sufficient time to reach equilibrium (24 to 48 hours is standard).
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Sample Processing and Analysis:
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After equilibration, allow the vials to stand to let the excess solid settle.
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Centrifuge the vials to further pellet the undissolved solid.
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Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Accurately dilute the filtered sample with the HPLC mobile phase to bring it into the range of the calibration curve.
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Analyze the diluted samples by HPLC-UV or LC-MS.
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Quantification:
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Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
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Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
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Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.
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Predicted Solubility and Solvent Selection
Based on the physicochemical properties, the following trends can be anticipated:
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Aqueous Solubility: Due to the presence of hydrogen bond donors and acceptors, some aqueous solubility is expected. This solubility is likely to be significantly higher in acidic buffers (e.g., pH 2-4) where the primary amine is protonated.
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Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is predicted in these solvents due to their ability to participate in hydrogen bonding with the pyrazole amine.
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Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): Moderate to good solubility is expected. These solvents can act as hydrogen bond acceptors.
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Non-Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Some solubility is likely, given the molecule's logP value and the presence of the chloro and methyl groups.[6][7]
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Apolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected.
The following table summarizes the recommended solvents for initial screening:
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale |
| Aqueous | pH 2.0 Buffer, pH 7.4 Buffer, Purified Water | Low to Moderate | pH-dependent due to the basic amine group. |
| Alcohols | Methanol, Ethanol | High | Excellent hydrogen bonding capability. |
| Aprotic Polar | Acetonitrile, DMSO, Acetone | Moderate to High | Good dipole-dipole interactions and H-bond acceptance. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Balances polarity with non-polar characteristics. |
| Esters | Ethyl Acetate | Low to Moderate | Intermediate polarity. |
Conclusion
While direct, published experimental data on the solubility of 4-Chloro-1-methyl-1H-pyrazol-5-amine is scarce, a detailed analysis of its computed physicochemical properties allows for a scientifically grounded prediction of its solubility profile. The molecule is anticipated to be a semi-polar compound with pH-dependent aqueous solubility and good solubility in polar organic solvents. The provided experimental workflow offers a robust, standards-compliant method for researchers to generate precise and reliable solubility data. Such data is indispensable for advancing the use of this compound in research and development, from guiding synthetic route optimization to enabling effective formulation strategies in drug discovery.
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